Cas no 1437435-07-8 (5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde)

5-Chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a benzimidazole derivative featuring a chloro substituent at the 5-position and an ethoxyethyl group at the 1-position of the heterocyclic core. The aldehyde functional group at the 2-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. Its structural features contribute to stability and solubility in organic solvents, facilitating further functionalization. The compound is of interest in medicinal chemistry due to its potential as a building block for biologically active molecules. Proper handling under controlled conditions is recommended due to its reactive aldehyde moiety.
5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde structure
1437435-07-8 structure
Product Name:5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde
CAS No:1437435-07-8
MF:C12H13ClN2O2
MW:252.696821928024
CID:5100801
Update Time:2026-03-03

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-1-(2-ethoxy-ethyl)-1H-benzoimidazole-2-carbaldehyde
    • 1H-Benzimidazole-2-carboxaldehyde, 5-chloro-1-(2-ethoxyethyl)-
    • 5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde
    • Inchi: 1S/C12H13ClN2O2/c1-2-17-6-5-15-11-4-3-9(13)7-10(11)14-12(15)8-16/h3-4,7-8H,2,5-6H2,1H3
    • InChI Key: POLXRMQVWWCMGF-UHFFFAOYSA-N
    • SMILES: C1(C=O)N(CCOCC)C2=CC=C(Cl)C=C2N=1

5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde Pricemore >>

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Additional information on 5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde

Research Briefing on 5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 1437435-07-8)

In recent years, the compound 5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 1437435-07-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This benzodiazole derivative has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and probes for biological targets. The unique structural features of this compound, including the chloro-substituted benzodiazole core and the ethoxyethyl side chain, contribute to its distinctive chemical and pharmacological properties.

Recent studies have focused on elucidating the synthetic pathways and optimizing the yield of 5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis route starting from commercially available precursors, achieving a high purity (>98%) and overall yield of 65%. The synthetic approach involved key steps such as N-alkylation of the benzodiazole core and subsequent formylation at the 2-position, which were carefully optimized to minimize side reactions.

The biological activity of this compound has been explored in several contexts. Notably, it has been identified as a potent inhibitor of certain kinase enzymes involved in inflammatory pathways. In vitro assays using human cell lines showed IC50 values in the low micromolar range, suggesting its potential as a lead compound for anti-inflammatory drug development. Furthermore, molecular docking studies have revealed that the aldehyde moiety of 5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde forms critical hydrogen bonds with key amino acid residues in the ATP-binding pocket of target kinases.

Another significant application of this compound lies in its use as a versatile building block for the synthesis of more complex molecules. Researchers have successfully derivatized the aldehyde group to create a library of Schiff bases and hydrazone derivatives, some of which exhibited enhanced biological activity compared to the parent compound. These derivatives are currently being screened against various disease targets, including cancer and infectious diseases.

From a drug development perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have provided encouraging results. The compound demonstrates reasonable metabolic stability in liver microsome assays and shows favorable permeability in Caco-2 cell monolayers, suggesting good oral bioavailability potential. However, further optimization may be required to improve its pharmacokinetic profile, particularly regarding plasma protein binding and clearance rates.

Recent patent filings (2022-2023) indicate growing commercial interest in 5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde and its derivatives. Several pharmaceutical companies have claimed compositions containing this compound for treating autoimmune disorders and certain types of cancer. The CAS number 1437435-07-8 is increasingly appearing in drug discovery databases, reflecting its importance as a scaffold in medicinal chemistry.

Looking forward, research directions for this compound include structure-activity relationship (SAR) studies to identify more potent analogs, exploration of its mechanism of action at the molecular level, and evaluation in relevant animal models of disease. The combination of its synthetic accessibility and interesting biological profile makes 5-chloro-1-(2-ethoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde a valuable tool compound for both academic research and pharmaceutical development.

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